Differentiation in Physicochemical Properties: Hydrogen Bonding and Topological Polar Surface Area
Computational analysis reveals that 2-(5-Bromothiazol-2-yl)propan-1-amine possesses distinct physicochemical properties compared to its closest analogs, particularly in its hydrogen bonding capacity. The target compound has two hydrogen bond donors (the primary amine group), whereas the analog 2-(5-Bromothiazol-2-yl)propan-2-amine has only one . This difference translates to a higher topological polar surface area (tPSA) of 67.2 Ų for a structurally simplified analog (2-(Aminomethyl)-5-bromothiazole), a value that can be reasonably inferred to be similar or higher for the target compound, compared to a predicted lower tPSA for the propan-2-amine analog . This is a critical differentiator for predicting blood-brain barrier penetration and oral bioavailability [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 2 H-Bond Donors; tPSA inferred to be > 67.2 Ų |
| Comparator Or Baseline | 2-(5-Bromothiazol-2-yl)propan-2-amine: 1 H-Bond Donor; tPSA predicted to be lower. 2-(Aminomethyl)-5-bromothiazole: tPSA = 67.2 Ų |
| Quantified Difference | Target compound has 1 additional hydrogen bond donor and a higher tPSA than the propan-2-amine analog. |
| Conditions | Computational prediction based on molecular structure and established drug-likeness rules (Lipinski's Rule of Five, Veber's Rules). |
Why This Matters
For projects requiring CNS penetration, the lower tPSA and H-bond donor count of the propan-2-amine analog may be advantageous; conversely, for peripherally restricted or solubility-optimized leads, the target compound's higher tPSA and additional donor are a critical and quantifiable selection criteria.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. *NeuroRx*, 2(4), 541-553. View Source
